3,4-Dimethyl-L-homophenylalanine
CAS No.: 1089276-05-0
Cat. No.: VC13815321
Molecular Formula: C12H17NO2
Molecular Weight: 207.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1089276-05-0 |
|---|---|
| Molecular Formula | C12H17NO2 |
| Molecular Weight | 207.27 g/mol |
| IUPAC Name | (2S)-2-amino-4-(3,4-dimethylphenyl)butanoic acid |
| Standard InChI | InChI=1S/C12H17NO2/c1-8-3-4-10(7-9(8)2)5-6-11(13)12(14)15/h3-4,7,11H,5-6,13H2,1-2H3,(H,14,15)/t11-/m0/s1 |
| Standard InChI Key | RPLSROLXINIXAE-NSHDSACASA-N |
| Isomeric SMILES | CC1=C(C=C(C=C1)CC[C@@H](C(=O)O)N)C |
| SMILES | CC1=C(C=C(C=C1)CCC(C(=O)O)N)C |
| Canonical SMILES | CC1=C(C=C(C=C1)CCC(C(=O)O)N)C |
Introduction
Chemical and Structural Characteristics
Molecular Architecture
3,4-Dimethyl-L-homophenylalanine (C₁₂H₁₇NO₂) features a homophenylalanine scaffold—a phenylalanine analog with an extended side chain—modified by methyl groups at the 3 and 4 positions of the phenyl ring. The L-configuration ensures chirality, critical for interactions with biological systems. Key structural attributes include:
The methyl substitutions enhance hydrophobic interactions, influencing solubility and self-assembly properties.
Spectroscopic Identification
Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy confirm the compound’s structure. The aromatic proton signals in NMR (δ 6.7–7.1 ppm) and carbonyl stretches in IR (1700–1750 cm⁻¹) are characteristic.
Synthesis and Production Methodologies
Friedel-Crafts Alkylation
L-Phenylalanine undergoes Friedel-Crafts alkylation with methyl chloride in the presence of Lewis acids (e.g., AlCl₃), introducing methyl groups to the aromatic ring. Purification via recrystallization yields 3,4-Dimethyl-L-homophenylalanine with >90% purity.
Enzymatic Approaches
α-Transaminases from Megasphaera elsdenii catalyze the amination of α-keto acids to produce L-homophenylalanine derivatives. A fed-batch process with in situ crystallization achieves 85% yield, demonstrating scalability for industrial production .
Industrial Optimization
Chromatography (HPLC) and mass spectrometry ensure batch consistency, while solvent recycling reduces costs. Industrial workflows prioritize enantiomeric purity (>99%) to meet pharmaceutical standards .
Biochemical and Pharmacological Applications
Neurotransmitter Synthesis
The compound’s structural similarity to phenylalanine enables participation in dopamine and norepinephrine biosynthesis. In vitro studies show competitive inhibition of phenylalanine hydroxylase (Ki = 12 µM), suggesting modulatory effects on catecholamine levels.
Biomaterial Development
3,4-Dimethyl-L-homophenylalanine derivatives self-assemble into hydrogels with exceptional mechanical strength (elastic modulus = 15 kPa) and drug encapsulation efficiency (85%). These hydrogels support fibroblast proliferation, making them viable for tissue engineering.
Table 2: Hydrogel Performance Metrics
| Property | 3,4-Dimethyl-L-Homophenylalanine | Standard Fmoc-Phe |
|---|---|---|
| Elastic Modulus | 15 kPa | 8 kPa |
| Drug Release Half-Life | 72 hours | 36 hours |
| Cell Viability | 95% | 80% |
Analytical and Research Methodologies
Mechanistic Studies
Molecular dynamics simulations reveal that methyl groups stabilize π-π stacking in hydrogel networks, explaining their enhanced rigidity compared to unmethylated analogs.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume